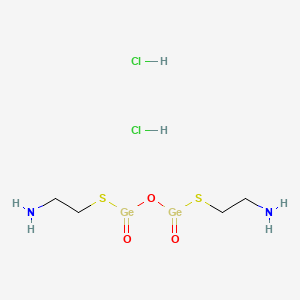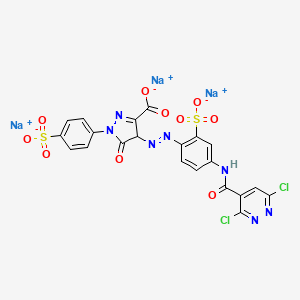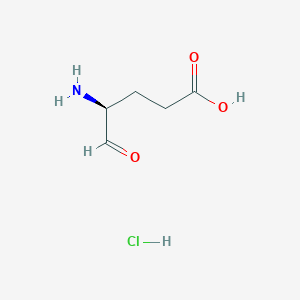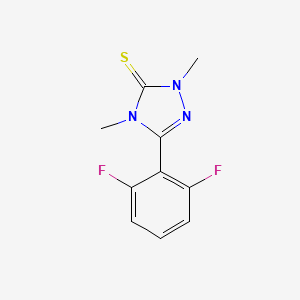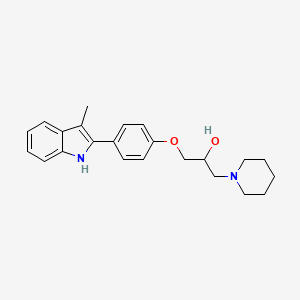
alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol is a complex organic compound that features an indole moiety, a phenoxy group, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol typically involves multiple steps. One common approach starts with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the cyclization of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
The next step involves the formation of the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated aromatic compound under basic conditions .
Finally, the piperidine ring is introduced through a nucleophilic substitution reaction where a piperidine derivative reacts with the intermediate compound formed in the previous steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield alcohols or amines .
科学研究应用
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The phenoxy group and piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
相似化合物的比较
Alpha-((4-(3-Methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperidineethanol can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indomethacin and ethodolac, which also contain the indole nucleus and exhibit anti-inflammatory properties.
Phenoxy derivatives: Compounds like phenoxyacetic acid, which are used as herbicides and plant growth regulators.
Piperidine derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in unique biological activities and applications .
属性
CAS 编号 |
88737-50-2 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
1-[4-(3-methyl-1H-indol-2-yl)phenoxy]-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C23H28N2O2/c1-17-21-7-3-4-8-22(21)24-23(17)18-9-11-20(12-10-18)27-16-19(26)15-25-13-5-2-6-14-25/h3-4,7-12,19,24,26H,2,5-6,13-16H2,1H3 |
InChI 键 |
UNJZUJBYGAISBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


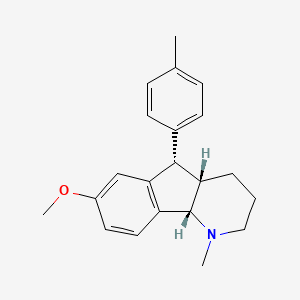
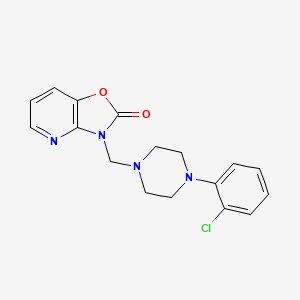
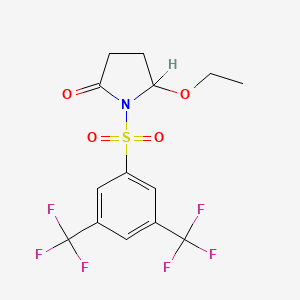


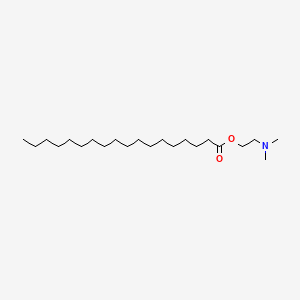
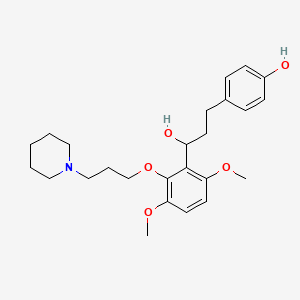
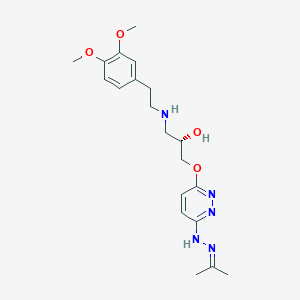
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
